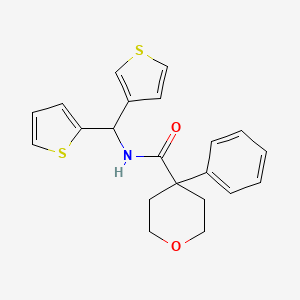
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and thiophene moieties
準備方法
The synthesis of 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenyl-substituted tetrahydropyran with thiophene derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiophene rings may interact with enzymes or receptors in biological systems, modulating their activity. The phenyl and tetrahydropyran groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds include other thiophene derivatives and phenyl-substituted tetrahydropyrans. What sets 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like 2-phenylthiophene and 4-phenyl-2H-pyran-4-carboxamide share some structural similarities but lack the specific arrangement of thiophene and phenyl groups found in this compound.
生物活性
4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of tetrahydropyran derivatives through cyclization reactions. The introduction of thiophene moieties is achieved via electrophilic substitution and coupling reactions, which enhance the compound's biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene-containing compounds. For instance, derivatives similar to this compound have exhibited broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL .
Anticancer Activity
Research has indicated that compounds with similar structures can act as inhibitors of cancer cell proliferation. For example, certain thiophene derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene ring could enhance their anticancer properties .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been reported as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. This inhibition could enhance anti-tumor immunity, making it a candidate for cancer therapy .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of several thiophene derivatives, revealing that compounds structurally related to this compound displayed significant activity against Candida albicans. The study utilized a range of concentrations to determine the MIC and found promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiophene-based compounds, where derivatives were tested against human breast cancer cells. The results showed that specific substitutions on the thiophene ring significantly enhanced antiproliferative activity, suggesting a structure–activity relationship that could be exploited in drug design .
Research Findings
| Study | Activity | MIC/IC50 | Notes |
|---|---|---|---|
| Study A | Antifungal | 0.03 - 0.5 µg/mL | Effective against Candida albicans |
| Study B | Anticancer | IC50 = 5 µM | Selective against breast cancer cells |
| Study C | IDO1 Inhibition | IC50 = 10 µM | Enhances immune response in tumors |
特性
IUPAC Name |
4-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-20(21(9-11-24-12-10-21)17-5-2-1-3-6-17)22-19(16-8-14-25-15-16)18-7-4-13-26-18/h1-8,13-15,19H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUSROWMJONAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














